

# Vimirogant Profile and Development Status

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## Compound Focus: Vimirogant

CAS No.: 1802706-04-2

Cat. No.: S546768

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The table below summarizes the core information available for **Vimirogant**:

Attribute	Details
Drug Type	Small molecule [1] [2]
Mechanism of Action	RORyt (RAR-related orphan receptor gamma) inverse agonist [2]
Highest Phase Reached	Phase II (for multiple indications) [1] [2]
Status in Psoriasis/Autoimmune	Discontinued (Development was halted for plaque psoriasis, psoriatic arthritis, and multiple sclerosis) [1]
Most Recent Event	A Phase II trial for Dry Eye Syndromes was completed in March 2022 [1]

## Comparative Context of Psoriasis Treatments

While direct safety data for **Vimirogant** is unavailable, clinical research has extensively documented the safety profiles of other advanced psoriasis therapies. The table below summarizes key safety considerations for newer drug classes based on Phase III trials [3] [4] [5].

Drug/Target Class	Example Drug(s)	Common Adverse Events (AEs) & Key Safety Considerations
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| **IL-17 Inhibitors** | Bimekizumab, Secukinumab, Ixekizumab | • **Very common:** Oral candidiasis (notably higher with bimekizumab) [3]. • **Key consideration:** Monitoring for inflammatory bowel disease (cases of new-onset ulcerative colitis have been reported) [3]. | | **IL-23 Inhibitors** | Mirikizumab, Guselkumab, Risankizumab | • **Common:** Nasopharyngitis, upper respiratory tract infections [3]. | | **TYK2 Inhibitors** | Deucravacitinib | • **Common:** Similar rates of AEs compared to placebo in Phase III trials [4]. • **Key consideration:** Offers a favorable safety profile among systemic oral treatments [5]. |

## Experimental Protocols in Psoriasis Trials

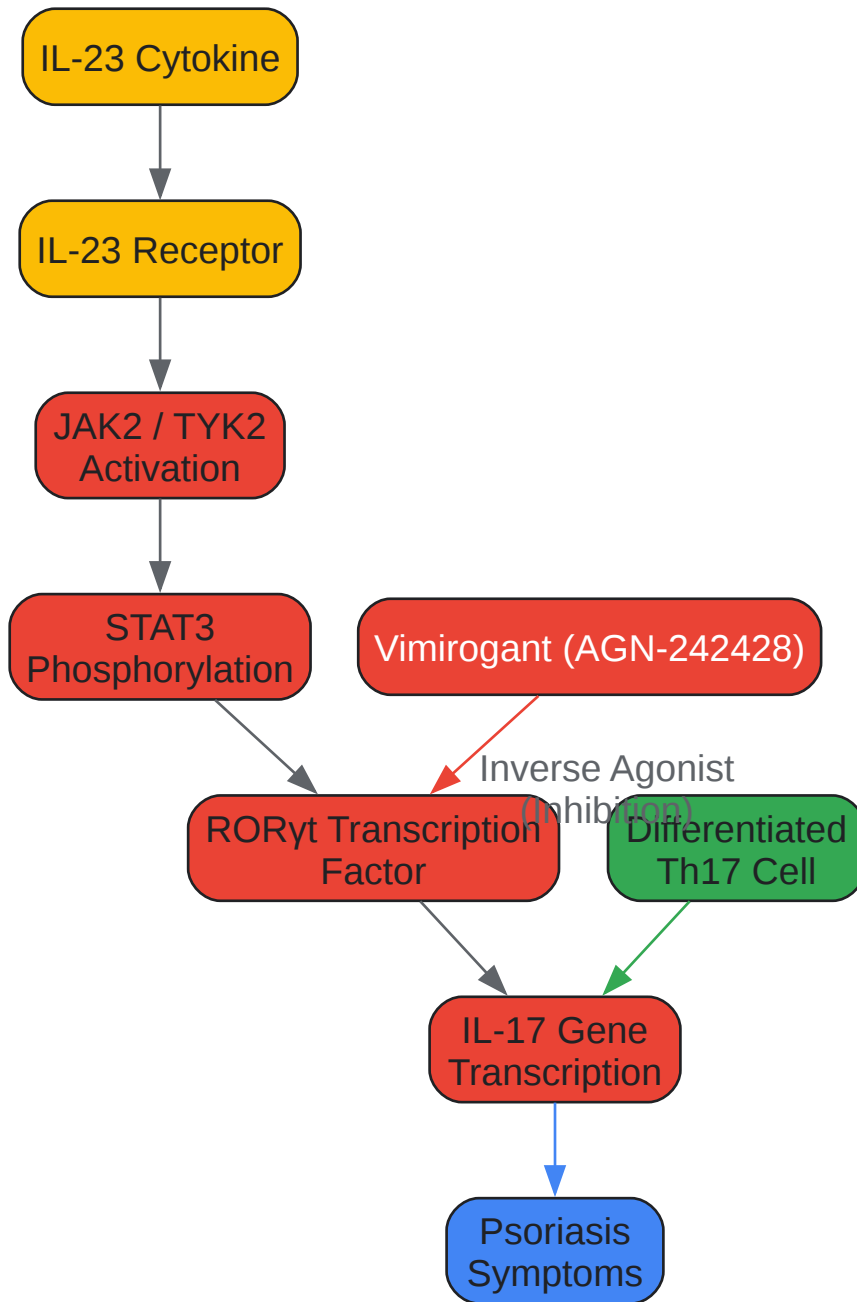
For the drugs listed in the comparison table, the assessment of safety and efficacy in Phase III trials follows rigorous, standardized methodologies [3]:

- **Study Design:** Typically multicenter, randomized, double-blind, and placebo- and/or active-comparator-controlled over 52 weeks or longer.
- **Primary Efficacy Endpoints:** Measured at Week 12 or 16, and include:
  - **PASI 75/90/100:** The percentage of patients achieving a 75%, 90%, or 100% reduction from baseline in the Psoriasis Area and Severity Index (PASI) score.
  - **IGA 0/1:** The percentage of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
- **Safety Assessment:**
  - **Recording of Treatment-Emergent Adverse Events (TEAEs):** All AEs are monitored and documented throughout the study period.
  - **Severity Grading:** AEs are categorized by severity (mild, moderate, severe) and relationship to the study drug.
  - **Laboratory Investigations:** Includes regular blood tests to monitor hematological and biochemical parameters.

## Vimirogant's Theoretical Pathway and Mechanism

**Vimirogant** was designed as a small molecule inverse agonist of the ROR $\gamma$ t receptor [2]. The diagram below illustrates its intended mechanism of action within the IL-23/Th17 pathway, which is central to psoriasis

pathogenesis [4] [5].



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The intended mechanism of **Vimirogant** was to act as a RORyt inverse agonist, inhibiting the production of IL-17 and thus interrupting a key driver of psoriatic inflammation [2].

## Conclusion and Research Considerations

**Vimirogant** represents a ROR $\gamma$ t inverse agonist approach that ultimately did not progress in clinical development for psoriasis and related autoimmune conditions [1] [2]. In contrast, the current therapeutic landscape is dominated by highly effective biologics targeting the IL-23/IL-17 axis and newer oral agents like TYK2 inhibitors, which have well-documented safety and efficacy profiles from extensive Phase III trials [3] [5].

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## References

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